Volatility and Vapor Pressure: Methyl Ester vs. Butyl Ester vs. Isooctyl Ester
In a kinetic study approximating field-air conditions, the partial vapor pressure of 2,4-D methyl ester was directly compared to that of the n-butyl and n-octyl esters. The methyl ester exhibited the highest volatility of the three, with the volatility of the series decreasing in the order methyl > n-butyl > n-octyl [1]. This trend is consistent with the general principle that shorter-chain esters of 2,4-D are significantly more volatile than their longer-chain counterparts, with amine salts being essentially non-volatile [2].
| Evidence Dimension | Volatility and Vapor Pressure |
|---|---|
| Target Compound Data | Highest volatility; Vapor Pressure = 0.000385 mmHg at 25°C [3] |
| Comparator Or Baseline | n-Butyl ester: Intermediate volatility; n-Octyl ester: Lowest volatility; Amine salts: Vapor pressure ~10⁻¹⁰ mmHg at 38°C (essentially non-volatile) [1][2] |
| Quantified Difference | Methyl ester vapor pressure is orders of magnitude higher than amine salts; rated as 'high volatile' compared to isooctyl ester (relative volatility = 1 as reference) [2] |
| Conditions | Kinetic system approximating field-air conditions at ambient temperature; closed air-flow system at 30°C and 28.8 L/hr flow rate [1][2] |
Why This Matters
Higher volatility directly correlates with increased risk of vapor drift and off-target injury to sensitive crops (e.g., grapes, tomatoes), dictating buffer zone requirements and restricting use near susceptible areas.
- [1] Que Hee, S. S., & Sutherland, R. G. (1974). Volatilization of Various Esters and Salts of 2,4-D. Weed Science, 22(4), 313–318. https://doi.org/10.1017/S0043174500037243 View Source
- [2] Gentner, W. A. (1976). Relative Volatilities of Ester and Amine Forms of 2,4-D. Weed Science, 24(1), 122–124. View Source
- [3] Molbase. (2025). 2,4-D-methyl | 1928-38-7. Retrieved from https://m.molbase.com/moldata/188739.html View Source
